Ethyl 2-chloro-5-(5-{[(4Z)-5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-YL)benzoate
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Overview
Description
Ethyl 2-chloro-5-(5-{[(4Z)-5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-YL)benzoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a sulfamoylphenyl group, and a furan ring
Preparation Methods
The synthesis of Ethyl 2-chloro-5-(5-{[(4Z)-5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-YL)benzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the trifluoromethyl and sulfamoylphenyl groups. The final step involves the esterification of the benzoate group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Ethyl 2-chloro-5-(5-{[(4Z)-5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-YL)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents
Properties
Molecular Formula |
C24H17ClF3N3O6S |
---|---|
Molecular Weight |
567.9 g/mol |
IUPAC Name |
ethyl 2-chloro-5-[5-[(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H17ClF3N3O6S/c1-2-36-23(33)17-11-13(3-9-19(17)25)20-10-6-15(37-20)12-18-21(24(26,27)28)30-31(22(18)32)14-4-7-16(8-5-14)38(29,34)35/h3-12H,2H2,1H3,(H2,29,34,35)/b18-12- |
InChI Key |
PVHLJOXXRIXYIE-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F)Cl |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F)Cl |
Origin of Product |
United States |
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